2-(5-Bromo-2-methylbenzyl)thiophene

Vue d'ensemble

Description

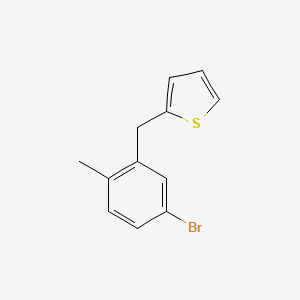

2-(5-Bromo-2-methylbenzyl)thiophene is a chemical compound characterized by a thiophene ring substituted with a 5-bromo-2-methylbenzyl group. Thiophenes are sulfur-containing heterocyclic compounds known for their stability and aromaticity, making them valuable in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

Friedel-Crafts Alkylation: One common synthetic route involves the Friedel-Crafts alkylation reaction, where 2-methyl-5-bromobenzoic acid reacts with thiophene in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

Reduction Reaction: The resulting ketone intermediate can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield this compound.

Industrial Production Methods:

Large-Scale Synthesis: Industrial production often employs continuous flow reactors to ensure consistent quality and yield. The use of more efficient catalysts and greener solvents is also explored to minimize environmental impact.

Types of Reactions:

Oxidation: Oxidation reactions can convert the thiophene ring to sulfoxides or sulfones.

Reduction: Reduction reactions can reduce the bromine atom to hydrogen, forming 2-(5-methylbenzyl)thiophene.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

Substitution: Strong acids or bases are used to facilitate electrophilic or nucleophilic substitution reactions.

Major Products Formed:

Sulfoxides and Sulfones: Resulting from oxidation reactions.

Hydrogenated Derivatives: Resulting from reduction reactions.

Substituted Thiophenes: Resulting from electrophilic substitution reactions.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antidiabetic Agent

One of the primary applications of 2-(5-bromo-2-methylbenzyl)thiophene is as an intermediate in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus. This compound plays a crucial role in lowering blood glucose levels by promoting the excretion of glucose through urine, thereby improving glycemic control and reducing body weight in diabetic patients .

Mechanism of Action

Canagliflozin works by inhibiting the SGLT2 protein, which is responsible for reabsorbing glucose from the urine back into the bloodstream. By blocking this protein, Canagliflozin increases glucose excretion and lowers blood sugar levels. The synthesis pathway involving this compound is notable for its efficiency and cost-effectiveness, making it a valuable compound in pharmaceutical manufacturing .

Synthesis and Preparation Methods

The preparation of this compound involves several synthetic routes that highlight its versatility. The following table summarizes key synthesis methods:

These methods illustrate the compound's potential not only as a pharmaceutical intermediate but also as a subject for further research in synthetic organic chemistry.

Case Study: Synthesis of Canagliflozin

A detailed study focused on the synthesis of Canagliflozin using this compound demonstrated the compound's effectiveness as an intermediate. The researchers reported that using inexpensive starting materials led to significant cost reductions in the production process while maintaining high yields .

Research Insights

Recent studies have explored modifications to the thiophene ring to enhance biological activity or alter pharmacokinetic properties. For example, substituting different halogens or alkyl groups could potentially improve efficacy or reduce side effects associated with existing SGLT2 inhibitors .

Mécanisme D'action

The mechanism by which 2-(5-bromo-2-methylbenzyl)thiophene exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.

Comparaison Avec Des Composés Similaires

2-(4-Methylbenzyl)thiophene: Similar structure but lacks the bromine atom.

2-(5-Chloro-2-methylbenzyl)thiophene: Similar structure but with a chlorine atom instead of bromine.

Uniqueness:

The presence of the bromine atom in 2-(5-bromo-2-methylbenzyl)thiophene makes it more reactive in certain chemical reactions compared to its chloro or methyl counterparts.

This compound's unique properties and versatility make it a valuable asset in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its potential in drug discovery highlight its importance in modern chemistry.

Would you like more information on any specific aspect of this compound?

Activité Biologique

2-(5-Bromo-2-methylbenzyl)thiophene is an organic compound notable for its potential biological activities, particularly in the fields of diabetes management and cancer research. This article synthesizes existing literature to provide a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C₁₈H₁₄Br

- Molecular Weight : 361.27 g/mol

- Structure : Contains a thiophene ring substituted with a bromo-methylphenyl group.

Antidiabetic Properties

This compound has been identified as a significant intermediate in the synthesis of Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor used for treating type 2 diabetes mellitus. By inhibiting SGLT2, this compound aids in reducing glucose reabsorption in the kidneys, thereby lowering blood sugar levels in diabetic patients.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. Although extensive research is still needed, initial findings indicate that it interacts with biological pathways involved in cell proliferation and apoptosis.

Research indicates that this compound may affect various metabolic pathways, particularly those related to glucose metabolism. It has been identified as a substrate for cytochrome P450 enzymes, which could influence its pharmacokinetics and potential drug-drug interactions.

Synthesis Methods

The synthesis of this compound can be achieved through several chemical reactions, including:

- Coupling Reaction : Involves the reaction between 2-bromothiophene and p-bromofluorobenzene.

- Friedel-Crafts Reaction : Utilizes 2-methyl-5-bromobenzoic acid with thiophene derivatives to form the desired compound .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study on Antidiabetic Activity | Demonstrated that this compound effectively lowers blood sugar levels by inhibiting SGLT2. |

| Preliminary Cancer Research | Suggested potential anticancer effects; however, further validation is necessary to confirm these findings. |

| Metabolic Pathway Analysis | Identified interactions with cytochrome P450 enzymes indicating possible implications for drug metabolism and interactions. |

Propriétés

IUPAC Name |

2-[(5-bromo-2-methylphenyl)methyl]thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrS/c1-9-4-5-11(13)7-10(9)8-12-3-2-6-14-12/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPVRPLWSXFEBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.